5-(3-methoxyphenyl)-1H-tetrazole
Overview
Description
The compound “5-(3-methoxyphenyl)-1H-tetrazole” likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound, and a methoxyphenyl group. Tetrazoles are known for their high nitrogen content and are used in various fields such as pharmaceuticals and agrochemicals . The methoxyphenyl group is a common motif in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a tetrazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a methoxy (OCH3) group attached .Chemical Reactions Analysis
Tetrazoles can undergo various reactions such as hydrogenation, substitution, and addition reactions . The methoxyphenyl group can participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Crystal Structure Analysis
- Docking Studies and Crystal Structure Analysis : Tetrazole derivatives like 5-(3-methoxyphenyl)-1H-tetrazole have been studied for their crystal structures using X-ray crystallography. These compounds exhibit interesting structural characteristics, such as planar tetrazole rings and non-conjugated aryl rings, which are crucial for understanding their chemical behavior and potential applications in various fields (Al-Hourani et al., 2015).
Interactions in Crystal Structures
- Intermolecular Interactions in Crystal Structures : Studies on the crystallographic data of compounds like 1-(3-methoxyphenyl)-1H-tetrazol-5(4H)-one show that these molecules exhibit specific interactions in the solid state, such as hydrogen bonding. Understanding these interactions is essential for the development of materials with desired properties (Rayat et al., 2009).
Photochemical Studies
- Infrared Spectrum and UV-Induced Photochemistry : The photochemistry of tetrazole derivatives, including the study of their molecular structure and vibrational spectra, has been a subject of interest. The photochemical reactions of these compounds, such as the production of methylcyanate and phenylazide, offer insights into their potential applications in chemical synthesis and material science (Gómez-Zavaglia et al., 2006).
Corrosion Inhibition
- Corrosion Inhibition of Metals : Phenyltetrazole substituted compounds, including variants of this compound, have been studied for their ability to inhibit corrosion of metals like mild steel in acidic environments. Understanding the molecular structure and inhibition mechanism is key for the development of efficient corrosion inhibitors (Elkacimi et al., 2012).
Synthesis and Characterization
- Synthesis and Functionalization of Tetrazoles : The synthesis and functionalization of 5-substituted tetrazoles, including the synthesis of various derivatives, are essential for applications in medicinal chemistry and materials science. Research in this area focuses on developing more efficient and eco-friendly methods of synthesis (Mittal & Awasthi, 2019).
Applications in Solar Cell Performance
- Improving Dye-Sensitized Solar Cell Performance : Tetrazole-based compounds have been explored for their potential to enhance the performance of dye-sensitized solar cells (DSSCs). Research in this area investigates the effects of tetrazole derivatives as co-adsorbents on the properties of DSSCs, which is crucial for the development of more efficient solar energy technologies (da Silva & Freeman, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-methoxyphenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-7-4-2-3-6(5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMUPWSDGZTZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393060 | |
Record name | 5-(3-methoxyphenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73096-36-3 | |
Record name | 5-(3-methoxyphenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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